

An In-depth Technical Guide on 1-Fluoro-3-(2-nitrovinyl)benzene

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 1-Fluoro-3-(2-nitrovinyl)benzene

Cat. No.: B1310105

[Get Quote](#)

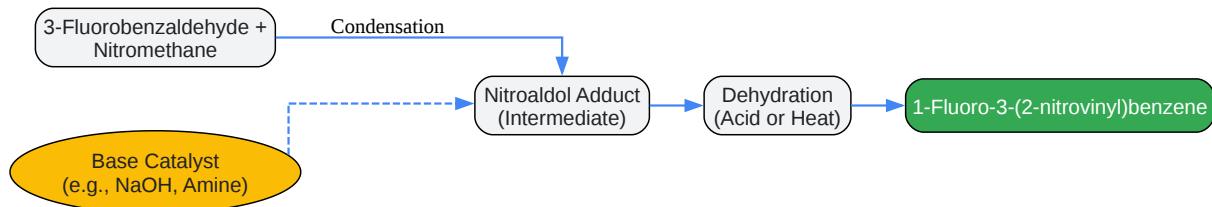
CAS Number: 705-84-0

Abstract

This technical guide provides a comprehensive overview of **1-Fluoro-3-(2-nitrovinyl)benzene** (CAS 705-84-0), a fluorinated aromatic compound with significant potential in organic synthesis and drug discovery. The document details its physicochemical properties, established synthesis methodologies, chemical reactivity, and known biological applications. Particular emphasis is placed on its role as a versatile synthetic building block, owing to the reactivity of the nitrovinyl group. This guide is intended for researchers, scientists, and professionals in the fields of medicinal chemistry and drug development, offering detailed experimental protocols and visual representations of key chemical processes and biological pathways.

Physicochemical Properties

1-Fluoro-3-(2-nitrovinyl)benzene is a solid organic compound. Its key physicochemical properties are summarized in the table below, providing essential data for handling, storage, and experimental design.


Property	Value	Reference
CAS Number	705-84-0	[1] [2] [3] [4]
Molecular Formula	C ₈ H ₆ FNO ₂	[1] [2] [3] [5]
Molecular Weight	167.14 g/mol	[1] [2] [3] [5] [6]
Appearance	Yellow liquid	[7]
Storage Temperature	Room Temperature, Sealed in dry conditions	[3]
Solubility	Data not widely available, but expected to be soluble in common organic solvents.	
InChI Key	Information not readily available in search results.	
SMILES	O=--INVALID-LINK--[O-]	[4]

Synthesis and Manufacturing

The synthesis of **1-Fluoro-3-(2-nitroviny)benzene** and related nitrostyrenes is most commonly achieved through the Henry reaction (nitroaldol reaction). This method involves the base-catalyzed condensation of 3-fluorobenzaldehyde with nitromethane. Another potential route is the direct nitration of 3-fluorostyrene.

General Synthesis Workflow: The Henry Reaction

The Henry reaction provides an efficient pathway to form the carbon-carbon bond between the aromatic aldehyde and the nitroalkane, followed by dehydration to yield the nitroviny product.

[Click to download full resolution via product page](#)

Caption: General workflow of the Henry reaction for the synthesis of **1-Fluoro-3-(2-nitroviny)benzene**.

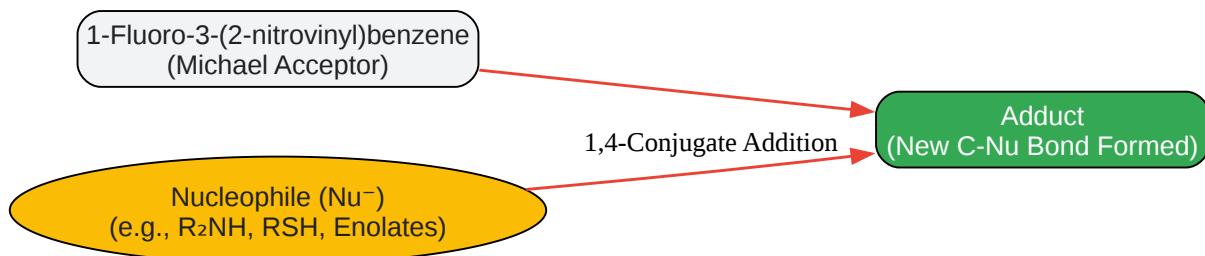
Detailed Experimental Protocol: Synthesis via Henry Reaction

This protocol is adapted from established procedures for the synthesis of similar substituted nitrostyrenes.[8][9]

Materials:

- 3-Fluorobenzaldehyde
- Nitromethane
- Methanol
- Sodium hydroxide (NaOH)
- Hydrochloric acid (HCl), concentrated
- Ice
- Water
- Ethanol

Procedure:


- In a round-bottom flask equipped with a magnetic stirrer and cooled in an ice-salt bath, dissolve 3-fluorobenzaldehyde (1.0 eq) and nitromethane (1.0-1.2 eq) in methanol.
- Prepare a cold solution of aqueous sodium hydroxide (e.g., 1 M).
- While vigorously stirring the aldehyde-nitromethane solution, add the cold NaOH solution dropwise via an addition funnel. The rate of addition must be controlled to maintain the reaction temperature below 15 °C.
- Upon complete addition of the base, a precipitate may form. Continue stirring the mixture for an additional 20-30 minutes in the ice bath.
- Slowly acidify the reaction mixture by adding concentrated HCl dropwise until the solution is acidic (pH ~1-2), while keeping the temperature low. This step facilitates the dehydration of the intermediate nitroaldol to the final product.
- The resulting precipitate, **1-Fluoro-3-(2-nitrovinyl)benzene**, is collected by vacuum filtration.
- Wash the crude product with cold water and then with a small amount of cold ethanol to remove impurities.
- The product can be further purified by recrystallization from a suitable solvent like ethanol.
- Characterize the final product using techniques such as NMR, IR, and mass spectrometry to confirm its identity and purity.^[7]

Chemical Reactivity and Applications

The primary utility of **1-Fluoro-3-(2-nitrovinyl)benzene** in organic synthesis stems from the electrophilic nature of the carbon-carbon double bond, which is activated by the potent electron-withdrawing nitro group. This makes it an excellent Michael acceptor.

Michael Addition Reactions

The compound readily undergoes conjugate addition reactions with a wide range of nucleophiles, including amines, thiols, and carbanions. This reactivity is fundamental to its application as a building block for more complex molecules.

[Click to download full resolution via product page](#)

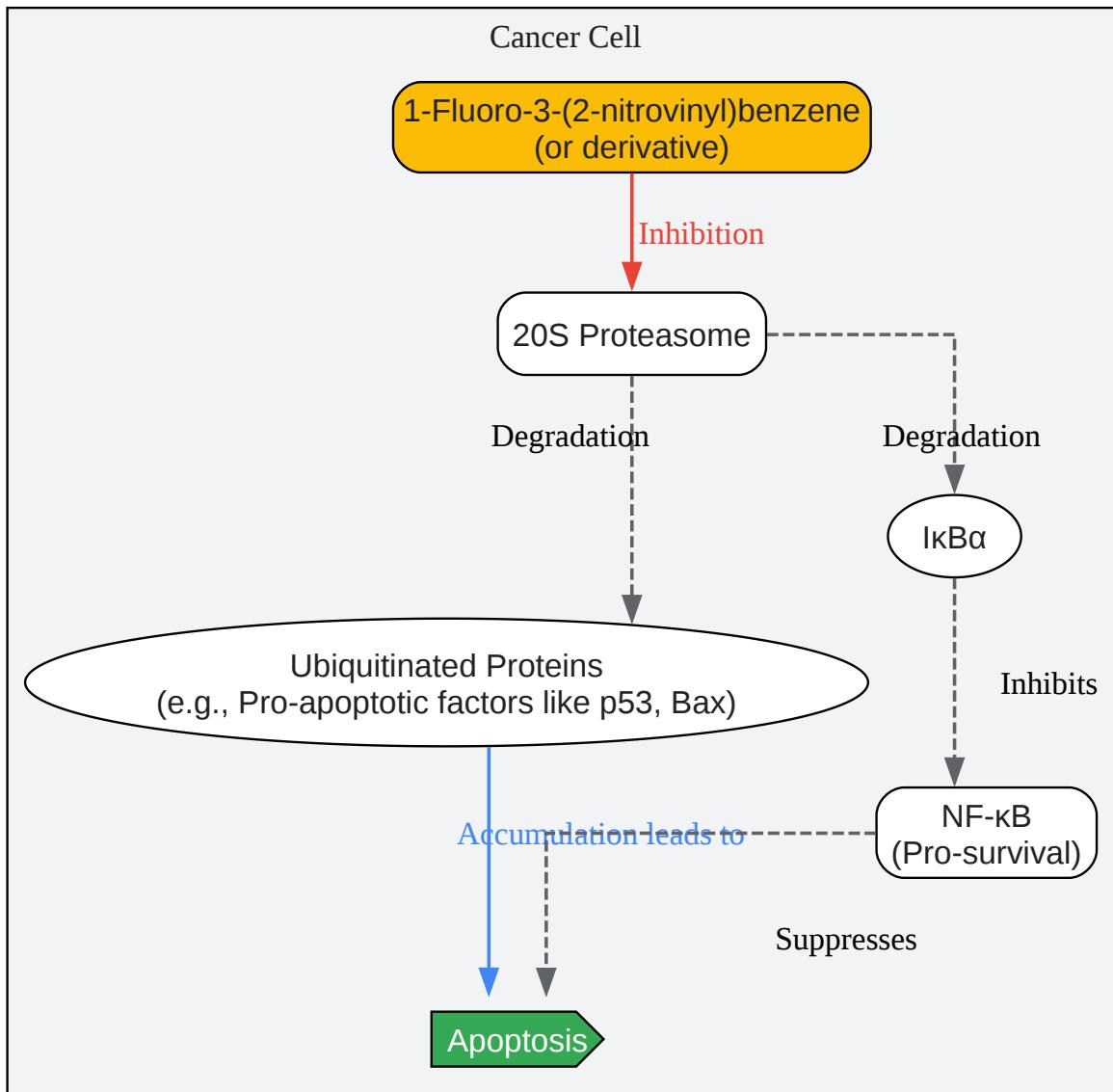
Caption: Role of **1-Fluoro-3-(2-nitrovinyl)benzene** as a Michael acceptor in conjugate addition reactions.

Applications in Heterocyclic Synthesis

Its reactivity has been harnessed for the synthesis of various heterocyclic compounds. For instance, reactions with pyrrole can lead to the formation of novel monofluorinated pyrrole derivatives, which are of interest in medicinal chemistry.^[10] The two-step sequence involves a conjugate addition followed by a base-induced elimination of nitrous acid.

Role in Drug Discovery

The incorporation of fluorine into drug candidates is a widely used strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and pharmacokinetic properties.^[11] Fluorinated aromatic compounds are known to exhibit a broad spectrum of biological activities, including antibacterial, anticancer, and antiviral properties.^{[12][13]} As a fluorinated building block, **1-Fluoro-3-(2-nitrovinyl)benzene** serves as a valuable precursor for the synthesis of novel therapeutic agents.


Biological Activity and Mechanism of Action

While specific biological data for **1-Fluoro-3-(2-nitrovinyl)benzene** is not extensively documented in publicly available literature, the biological activities of structurally similar

nitrostyrene derivatives provide strong indications of its potential therapeutic applications, particularly in oncology.

Postulated Mechanism: Proteasome Inhibition

Substituted aryl-2-nitrovinyl compounds have been identified as potential inhibitors of the 20S proteasome, a critical target in cancer therapy.^[8] The proteasome is a cellular complex responsible for degrading ubiquitinated proteins, and its inhibition disrupts cellular homeostasis, leading to apoptosis (programmed cell death) in cancer cells. The proposed mechanism involves the nitrovinyl group acting as a Michael acceptor, forming a covalent bond with active site residues of the proteasome, thereby inhibiting its chymotrypsin-like (ChT-L) activity.^[8]

[Click to download full resolution via product page](#)

Caption: Postulated signaling pathway for apoptosis induction in cancer cells via proteasome inhibition by nitrostyrene derivatives.

Safety and Handling

1-Fluoro-3-(2-nitrovinyl)benzene should be handled with care in a well-ventilated area or a chemical fume hood.^[5] It may cause allergic skin reactions and serious eye irritation.^[5]

Standard personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, is required.^[5] It is incompatible with strong oxidizing agents, strong acids, and strong bases.^[5] To the best of current knowledge, the toxicological properties of this compound have not been fully investigated.^[5]

Conclusion

1-Fluoro-3-(2-nitrovinyl)benzene, CAS 705-84-0, is a synthetically accessible and highly versatile chemical intermediate. Its value is rooted in the strategic placement of the fluoro substituent and the reactive nitrovinyl group, which serves as an effective Michael acceptor. This reactivity allows for its use in the construction of complex organic molecules and various heterocyclic systems. Drawing from the known biological profiles of analogous fluorinated nitrostyrenes, this compound represents a promising scaffold for the development of novel therapeutic agents, particularly in the field of oncology through mechanisms such as proteasome inhibition. Further research is warranted to fully explore its synthetic utility and to elucidate its specific biological activities and therapeutic potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 1-Fluoro-3-(2-nitrovinyl)benzene [oakwoodchemical.com]
- 2. 1-Fluoro-3-(2-nitrovinyl)benzene | 705-84-0 [sigmaaldrich.com]
- 3. 1-Fluoro-3-(2-nitrovinyl)benzene - CAS:705-84-0 - Sunway Pharm Ltd [3wpharm.com]
- 4. 1-Fluoro-3-(2-nitrovinyl)benzene | CAS 705-84-0 | Chemical-Suppliers [chemical-suppliers.eu]
- 5. matrixscientific.com [matrixscientific.com]
- 6. 1-Fluoro-4-((1E)-2-nitroethenyl)benzene | C₈H₆FNO₂ | CID 5381680 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. rsc.org [rsc.org]
- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]
- 10. mdpi.com [mdpi.com]
- 11. pharmacyjournal.org [pharmacyjournal.org]
- 12. 1-Fluoro-4-[(E)-2-nitrovinyl]benzene - PMC pmc.ncbi.nlm.nih.gov
- 13. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [An In-depth Technical Guide on 1-Fluoro-3-(2-nitrovinyl)benzene]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1310105#1-fluoro-3-2-nitrovinyl-benzene-cas-number-705-84-0>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com